molecular formula C15H24N2O2 B7035559 N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide

N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide

Cat. No.: B7035559
M. Wt: 264.36 g/mol
InChI Key: ONWOFGOHKHKCPT-UHFFFAOYSA-N
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Description

N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, an aminomethyl group, and a furan ring

Properties

IUPAC Name

N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-13-7-8-14(19-13)15(18)17-10-12-5-3-11(9-16)4-6-12/h7-8,11-12H,2-6,9-10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWOFGOHKHKCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NCC2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and furan components. One common method involves the reaction of 4-(aminomethyl)cyclohexylmethanol with 5-ethylfuran-2-carboxylic acid under specific conditions to form the desired amide bond. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or furan rings are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(aminomethyl)cyclohexyl]methyl]ethanamine: A structurally similar compound with an ethanamine group instead of the furan ring.

    4-Aminocoumarin derivatives: Compounds with a similar aminomethyl group but different core structures, such as coumarin rings.

Uniqueness

N-[[4-(aminomethyl)cyclohexyl]methyl]-5-ethylfuran-2-carboxamide is unique due to its combination of a cyclohexyl group, an aminomethyl group, and a furan ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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